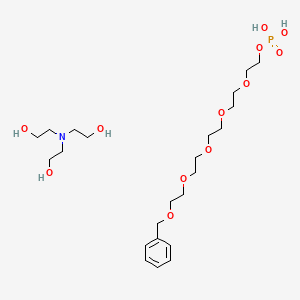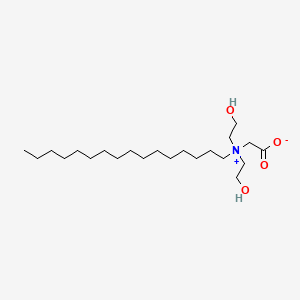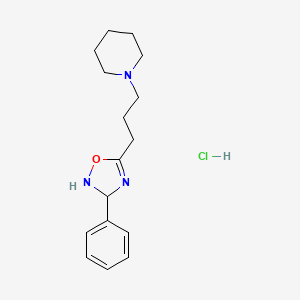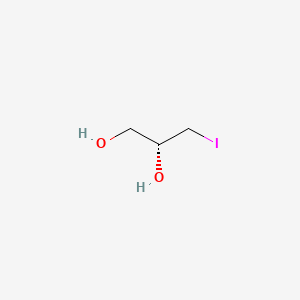
Einecs 309-003-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 309-003-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Einecs 309-003-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to maximize yield and minimize impurities. The industrial production methods also include purification steps to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Einecs 309-003-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Einecs 309-003-4 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, the compound is utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrially, the compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Einecs 309-003-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This can lead to changes in cellular functions and physiological responses. The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic research or industrial processes .
Comparación Con Compuestos Similares
Einecs 309-003-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. For example, compounds with similar oxidation states or functional groups may exhibit different reactivity patterns or stability under various conditions. This comparison helps in understanding the distinct properties and potential advantages of this compound over other compounds .
Similar Compounds
- Einecs 203-770-8 (amyl nitrite)
- Einecs 234-985-5 (bismuth tetroxide)
- Einecs 239-934-0 (mercurous oxide)
- Einecs 433-610-4 (4-hydroxystyrene, 4-t butoxy styrene and 2,5-dimethyl -2.5-diacryloxyhexane copolymer)
- Einecs 412-170-7 (4-phenylbutyl hydroxyphosphoryl acetic acid)
These compounds share some similarities with this compound but also have unique properties that differentiate them in terms of reactivity and applications .
Propiedades
Número CAS |
99670-30-1 |
|---|---|
Fórmula molecular |
C23H44NO12P |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C17H29O9P.C6H15NO3/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;8-4-1-7(2-5-9)3-6-10/h1-5H,6-16H2,(H2,18,19,20);8-10H,1-6H2 |
Clave InChI |
IDSSJTGEYMIWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















